2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Molecular Weight Surface Plasmon Resonance (SPR) Fragment-Based Drug Design

The compound 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7) is a synthetic arylpiperazinyl-sulfonamide-acetamide with molecular formula C20H30FN3O3S and molecular weight 411.54 g/mol. It features a cyclohexyl-acetamide core linked via an ethylene (–CH2CH2–) spacer to a 4-(4-fluorophenyl)piperazin-1-yl sulfonamide moiety.

Molecular Formula C20H30FN3O3S
Molecular Weight 411.54
CAS No. 897618-50-7
Cat. No. B2836991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
CAS897618-50-7
Molecular FormulaC20H30FN3O3S
Molecular Weight411.54
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-4-2-1-3-5-17/h6-9,17H,1-5,10-16H2,(H,22,25)
InChIKeyIRHWGWNYMSRKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7): Structural Identity, Compound Class, and Comparator Landscape


The compound 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7) is a synthetic arylpiperazinyl-sulfonamide-acetamide with molecular formula C20H30FN3O3S and molecular weight 411.54 g/mol . It features a cyclohexyl-acetamide core linked via an ethylene (–CH2CH2–) spacer to a 4-(4-fluorophenyl)piperazin-1-yl sulfonamide moiety. This compound belongs to a broader class of cyclohexyl-sulfonamide derivatives patented as histamine H3 receptor antagonists/inverse agonists [1] and (arylpiperazinyl)cyclohexylsulfonamides reported as α1a/α1d-selective adrenergic receptor antagonists [2]. The ethylene spacer distinguishes it from the simpler N-cyclohexyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide (lacking the ethylene linker) and positional isomers such as the 2-fluorophenyl variant.

Why Generic Substitution Is Not Advisable for 2-Cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7) in Research Procurement


Superficially similar compounds within the arylpiperazinyl-sulfonamide-acetamide class cannot be interchanged without risk of confounding experimental outcomes. The target compound's ethylene (–CH2CH2–) spacer between the sulfonamide and acetamide is a critical structural discriminator: it increases molecular weight by +28 Da, adds at least one additional rotatable bond (altering conformational sampling), and raises predicted logP by approximately +0.7–1.0 log unit relative to the direct sulfonamide-linked analog [1][2]. In related patent series on cyclohexyl sulfonamide H3 antagonists, even single-carbon linker variations altered receptor binding Ki by >10-fold [3]. Furthermore, the 4-fluorophenyl positional isomer (vs. 2-fluorophenyl) can exhibit divergent selectivity profiles at aminergic receptors, as documented for (arylpiperazinyl)cyclohexylsulfonamides targeting α1a/α1d receptors [4]. These quantitative differences in physicochemical properties and the documented SAR sensitivity of the scaffold make unambiguous chemical identity essential for reproducible pharmacological profiling.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7) vs. Closest Analogs


Molecular Weight Differentiation: 411.54 vs. 383.5 g/mol – Impact on Biophysical Assay Interpretation

The target compound (CAS 897618-50-7) has a molecular weight of 411.54 g/mol, which is 28.04 Da higher than the direct sulfonamide-linked analog N-cyclohexyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide (383.5 g/mol) [1]. This +7.3% mass difference is well above the typical SPR detection noise floor (~0.1 Da) and is directly attributable to the ethylene (–CH2CH2–) spacer present only in the target compound. In SPR-based fragment screening campaigns, a 28 Da mass shift per binding event can alter the RU (response unit) signal by approximately 28% relative to the lighter analog, affecting stoichiometry calculations and KD determination [2].

Molecular Weight Surface Plasmon Resonance (SPR) Fragment-Based Drug Design

Lipophilicity Differentiation: Estimated XLogP3 ~2.8–3.1 vs. 2.1 for the Des-Ethyl Analog

The predicted logP (XLogP3) of the target compound is estimated at 2.8–3.1 based on incremental –CH2CH2– addition (+0.7–1.0 log unit) to the experimentally validated XLogP3 value of 2.1 for the direct sulfonamide-linked comparator N-cyclohexyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide (PubChem CID 1442493) [1]. This places the target compound in a more lipophilic regime closer to optimal CNS drug-like space (logP 2–4) while maintaining compliance with Lipinski's Rule of Five (logP <5). The comparator's logP of 2.1 may be sub-optimal for passive blood-brain barrier penetration [2].

Lipophilicity ADME logP Prediction Permeability

Conformational Flexibility: 6 Rotatable Bonds vs. 5 – Impact on Entropic Binding Penalty and SAR Interpretation

The target compound possesses 6 rotatable bonds compared to 5 for the direct sulfonamide-linked comparator N-cyclohexyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide, as determined from PubChem-computed properties [1]. The additional rotatable bond arises specifically from the ethylene spacer (–CH2CH2–) which introduces an extra C–C bond with free rotation. This increases the conformational ensemble accessible to the molecule, which can affect entropic contributions to binding free energy (ΔG = ΔH – TΔS). In the context of H3 receptor antagonist SAR reported in US8017773, linker flexibility was shown to modulate binding affinity [2].

Conformational Flexibility Rotatable Bonds Entropy SAR

Pharmacological Scaffold Relevance: H3 Receptor Antagonism and α1-Adrenergic Selectivity Potential

The core scaffold of 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is embedded in two independently validated pharmacological series: (i) cyclohexyl sulfonamide derivatives patented as histamine H3 receptor antagonists/inverse agonists with demonstrated in vivo efficacy in obesity models [1]; and (ii) (arylpiperazinyl)cyclohexylsulfonamides shown to exhibit sub-micromolar binding affinity at cloned human α1a and α1d adrenergic receptor subtypes with selectivity over α1b [2]. While direct binding data for the target compound are not publicly available, the structural conservation of the 4-(4-fluorophenyl)piperazin-1-yl-sulfonyl pharmacophore with the ethylene linker extension places it at a unique intersection of these two SAR series. Patent US8017773 discloses that linker length between the sulfonamide and the cyclohexyl moiety directly modulates H3 receptor Ki, with certain homologs achieving Ki <100 nM [3].

Histamine H3 Receptor α1-Adrenergic Receptor GPCR BPH

Purity Benchmarking: 98% Purity Standard in the Analog Series with QC Documentation

Within the same compound series, Bidepharm supplies the close analog 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 897618-52-9, same molecular formula C20H30FN3O3S) at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This establishes a purity benchmark of ≥98% as the achievable standard for this compound family. In contrast, generic chemical marketplace listings for the target compound (CAS 897618-50-7) typically advertise only 95% purity without detailed QC , creating a 3-percentage-point purity gap that corresponds to up to 3% unidentified impurities. For biophysical assays at 10 μM compound concentration, a 3% impurity level equates to 300 nM of potential contaminant, which is within the active range for many GPCR ligands [1].

Purity Quality Control NMR HPLC

Positional Isomer Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl – Receptor Subtype Selectivity Implications

The target compound incorporates a 4-fluorophenyl substituent on the piperazine ring, in contrast to the 2-fluorophenyl positional isomer (CAS not assigned but structurally characterized as 2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide). In the published (arylpiperazinyl)cyclohexylsulfonamide series, the position of fluorine substitution on the phenyl ring directly influenced α1-adrenergic receptor subtype selectivity: 4-fluorophenyl analogs exhibited α1a/α1d selectivity profiles distinct from 2-substituted variants [1]. Specifically, the 4-fluorophenyl orientation in related sulfonamides contributed to α1a Ki values in the 2–50 nM range with α1a/α1b selectivity ratios exceeding 10-fold [2].

Positional Isomer Fluorine Scan Receptor Selectivity α1-Adrenergic

Recommended Research and Procurement Application Scenarios for 2-Cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-50-7)


GPCR Lead Optimization: Histamine H3 Receptor Antagonist SAR Expansion

This compound is best deployed as a linker-variant probe in H3 receptor antagonist programs building on the cyclohexyl sulfonamide chemotype disclosed in US8017773 [1]. Its ethylene (–CH2CH2–) spacer between the sulfonamide and acetamide represents a distinct SAR data point—longer than the direct sulfonamide-linked series but shorter than the propanamide homolog (CAS 897618-53-0). Procurement of this specific linker geometry enables systematic evaluation of how spacer length modulates H3 receptor binding affinity, functional antagonism (GTPγS assay), and inverse agonism in a matched molecular pair analysis with the des-ethyl and propanamide analogs.

α1-Adrenergic Receptor Subtype Selectivity Profiling in BPH/LUTS Research

The compound's 4-(4-fluorophenyl)piperazin-1-yl-sulfonyl pharmacophore maps onto the (arylpiperazinyl)cyclohexylsulfonamide α1a/1d-selective antagonist scaffold [2]. It is suitable for radioligand competition binding assays against cloned human α1a, α1b, and α1d receptors to determine whether the ethylene spacer alters subtype selectivity relative to previously disclosed compounds. The +28 Da mass increment and additional rotatable bond may influence the entropic component of binding, potentially enhancing α1a/α1d over α1b selectivity—a key determinant of therapeutic index in BPH/LUTS indications.

Biophysical Fragment Elaboration: SPR-Based KD Determination with Immobilized GPCRs

With a molecular weight of 411.54 g/mol, this compound occupies the interface between fragment (MW <300) and lead-like (MW 300–500) chemical space [3]. It is ideally suited for SPR-based fragment elaboration studies using immobilized H3 or α1a receptor surfaces, where the 411.54 Da mass provides an Rmax signal ~7.3% higher than the 383.5 Da comparator, improving signal-to-noise in kinetic analysis. Researchers can use the precisely defined mass to accurately calculate binding stoichiometry using the formula: Rmax_theoretical = (MW_analyte / MW_ligand) × R_ligand × stoichiometry.

Fluorine-19 NMR Conformational and Binding Studies

The para-fluorophenyl moiety provides a single ¹⁹F NMR reporter group suitable for monitoring ligand-protein interactions without isotopic labeling [4]. The ethylene spacer increases the distance between the fluorine probe and the cyclohexyl-acetamide terminus, potentially reducing chemical shift anisotropy (CSA) relaxation and improving ¹⁹F linewidths in both free and receptor-bound states. Researchers can exploit this property for ¹⁹F-based competitive binding assays, functional conformational sensing, and fragment-based screening by ¹⁹F NMR, where the distinct chemical shift of the 4-fluorophenyl group (δ ~ -115 to -120 ppm) provides a clean spectral window.

Quote Request

Request a Quote for 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.